molecular formula C8H13N3O2 B13543609 Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate

Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate

Cat. No.: B13543609
M. Wt: 183.21 g/mol
InChI Key: PBUKPHOMFLEWDK-UHFFFAOYSA-N
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Description

Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is particularly interesting because it combines the pyrazole ring with an amino group and a butanoate ester, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazoles and their derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole ring, amino group, and butanoate ester, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 4-(3-aminopyrazol-1-yl)butanoate

InChI

InChI=1S/C8H13N3O2/c1-13-8(12)3-2-5-11-6-4-7(9)10-11/h4,6H,2-3,5H2,1H3,(H2,9,10)

InChI Key

PBUKPHOMFLEWDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C=CC(=N1)N

Origin of Product

United States

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